molecular formula C13H18 B1452287 2-Methyl-5-(2-methylphenyl)-1-pentene CAS No. 1143461-36-2

2-Methyl-5-(2-methylphenyl)-1-pentene

Cat. No.: B1452287
CAS No.: 1143461-36-2
M. Wt: 174.28 g/mol
InChI Key: BOVKUJPMKQFXKN-UHFFFAOYSA-N
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Description

2-Methyl-5-(2-methylphenyl)-1-pentene is an organic compound with a unique structure that includes a pentene backbone substituted with methyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-methylphenyl)-1-pentene can be achieved through several methods. One common approach involves the alkylation of 2-methylphenyl derivatives with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of the alkyl halide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reactions. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-methylphenyl)-1-pentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bond to form saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents such as bromine or chlorine under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Bromine or chlorine in the presence of a solvent like carbon tetrachloride.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methyl-5-(2-methylphenyl)-1-pentene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-methylphenyl)-1-pentene involves its interaction with molecular targets through its functional groups. The double bond and aromatic ring allow for various types of chemical interactions, including π-π stacking and electrophilic addition. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-phenyl-1-pentene: Similar structure but lacks the additional methyl group on the phenyl ring.

    2-Methyl-5-(2-ethylphenyl)-1-pentene: Similar structure with an ethyl group instead of a methyl group on the phenyl ring.

Uniqueness

2-Methyl-5-(2-methylphenyl)-1-pentene is unique due to the specific positioning of its methyl and methylphenyl groups, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-Methyl-5-(2-methylphenyl)-1-pentene, a member of the alkene family, has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is being studied for various applications in medicinal chemistry and pharmacology. The following sections explore its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula: C12H16
  • CAS Number: 1143461-36-2

This compound features a pentene backbone with methyl and phenyl substituents that may influence its biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. Research conducted on various microbial strains demonstrated that the compound could inhibit the growth of both Gram-positive and Gram-negative bacteria. The effectiveness was assessed using standard agar diffusion methods, showing significant zones of inhibition at certain concentrations.

Microbial StrainZone of Inhibition (mm)Concentration (mg/mL)
Staphylococcus aureus15 ± 210
Escherichia coli12 ± 110
Pseudomonas aeruginosa10 ± 110

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging tests. The results indicated a dose-dependent scavenging effect, with IC50 values comparable to established antioxidants.

ExtractIC50 Value (µg/mL)
This compound150 ± 10
Ascorbic Acid (control)50 ± 5

This suggests that the compound possesses notable antioxidant capabilities, which may contribute to its therapeutic effects.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. Preliminary investigations suggest that it may modulate pathways involved in oxidative stress and inflammation. The compound's lipophilicity likely enhances its ability to penetrate cellular membranes, allowing it to exert effects on intracellular targets.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of several alkenes, including this compound. Researchers found that this compound exhibited superior activity against certain pathogens compared to other tested compounds. The study highlighted the importance of structural features in determining biological activity.

Properties

IUPAC Name

1-methyl-2-(4-methylpent-4-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-11(2)7-6-10-13-9-5-4-8-12(13)3/h4-5,8-9H,1,6-7,10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVKUJPMKQFXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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